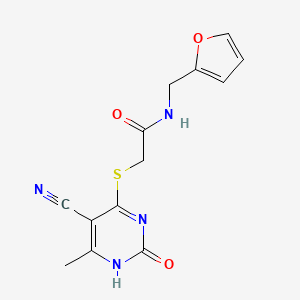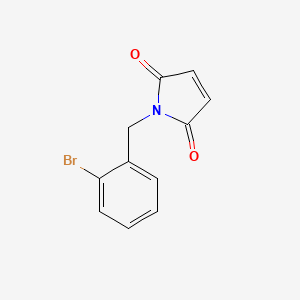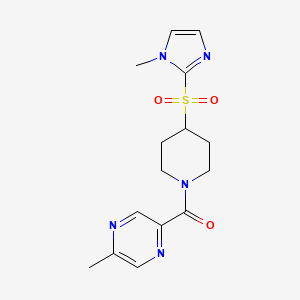![molecular formula C17H21FN2O4 B2577998 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 899958-08-8](/img/structure/B2577998.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one . These compounds can be synthesized from D-threonine through a series of reactions including a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decane have been analyzed. The molecular formula of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is C9H17NO2 and that of 1,4-Dioxaspiro[4.5]decane is C8H14O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one have been analyzed. For instance, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine has a molecular weight of 171.24, is stored at 4 degrees Celsius, and is a liquid .Applications De Recherche Scientifique
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
This study investigates the modulation of feeding, arousal, stress, and drug abuse through orexins and their receptors, offering insights into neural systems that motivate compulsive food seeking and intake. The research explores the effects of various OXR antagonists in a binge eating model, potentially indicating pathways that the queried compound could influence if related to orexin receptor mechanisms.
Synthesis and Evaluation of Spiropiperidines as NK2 Receptor Antagonists
Research on the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their binding affinities to tachykinin NK2 receptors in a rat colon binding assay provides insights into receptor antagonist properties. This could suggest areas of application for compounds structurally similar to the queried one, particularly in targeting specific receptors for therapeutic purposes.
Antiviral Activities of 1-Thia-4-Azaspiro[4.5]Decan-3-One Derivatives
A series of derivatives were synthesized and evaluated against human coronavirus and influenza virus, indicating the antiviral potential of compounds within this structural class. This suggests that the queried compound, if structurally or functionally similar, could have applications in antiviral drug development.
Development of Anticancer and Antidiabetic Spirothiazolidines Analogs
This study highlights the synthesis and biological evaluation of spirothiazolidines, demonstrating significant anticancer and antidiabetic activities. This research suggests potential therapeutic applications for compounds with similar structural frameworks, hinting at the broad pharmacological relevance of spiro compounds in treating various diseases.
These findings, while not directly related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide," illustrate the diverse scientific research applications of compounds with related structural characteristics. The highlighted studies span across receptor antagonism, antiviral, anticancer, and antidiabetic activities, suggesting a wide range of potential research and therapeutic applications for compounds within this structural realm.
- (Piccoli et al., 2012)
- (Smith et al., 1995)
- (Apaydın et al., 2019)
- (Flefel et al., 2019)
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVCGFHXXUVCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)


![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)